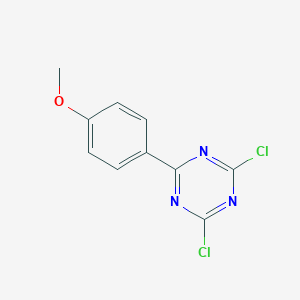

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Cat. No. B052604

Key on ui cas rn:

90723-86-7

M. Wt: 256.08 g/mol

InChI Key: JOYIXJKYQUJKQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05955060

Procedure details

Grignard reaction: In a 500 ml sulfonating flask having a stirrer, dropping funnel, condenser and internal thermometer, 7.3 g (0.3 mol) of magnesium turnings and a few grains of iodine are initially introduced into 60 ml of dry tetrahydrofuran (THF). Under dry protective gas (nitrogen), 56.1 g (0.3 mol) of 4-bromoanisole, dissolved in 100 ml of THF, are slowly added dropwise at 60° C. After the complete dissolution of the Mg turnings, the mixture is stirred at 60° C. for 90 minutes. The Grignard solution is then added dropwise at 5° C. under nitrogen in the course of 60 minutes to a solution of 55.3 g (0.3 mol) of cyanuric chloride in 150 ml of THF. The mixture is evaporated to dryness at room temperature, 500 ml of dil. hydrochloric acid are allowed to run in and the mixture is extracted with 300 ml of methylene chloride. For working-up, the solvent is removed in vacuo, and the semisolid residue is tritrated with a little isopropanol and filtered off with suction. Purification is carried out by recrystallization from toluene/hexane (1:1). 62.8 g (82% of theory) of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine are obtained (m.p.: 131-134° C.).

[Compound]

Name

Mg

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[N:13]1[C:20]([Cl:21])=[N:19][C:17](Cl)=[N:16][C:14]=1[Cl:15]>O1CCCC1>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:17]2[N:19]=[C:20]([Cl:21])[N:13]=[C:14]([Cl:15])[N:16]=2)=[CH:6][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

56.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)OC

|

Step Three

[Compound]

|

Name

|

Mg

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

55.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 60° C. for 90 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Grignard reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are slowly added dropwise at 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture is evaporated to dryness at room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted with 300 ml of methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed in vacuo

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off with suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is carried out by recrystallization from toluene/hexane (1:1)

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C1=NC(=NC(=N1)Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 62.8 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |